molecular formula C15H14N2 B13874349 (2-pyridin-2-yl-ethyl)-1H-indole

(2-pyridin-2-yl-ethyl)-1H-indole

Katalognummer: B13874349
Molekulargewicht: 222.28 g/mol
InChI-Schlüssel: PGGGPJBOOYCFEK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-pyridin-2-yl-ethyl)-1H-indole is a heterocyclic compound that features both a pyridine ring and an indole ring. This compound is of interest due to its unique structural properties, which make it a valuable subject in various fields of scientific research, including medicinal chemistry, organic synthesis, and material science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-pyridin-2-yl-ethyl)-1H-indole typically involves the reaction of 2-(2-aminoethyl)pyridine with indole derivatives. One common method includes the use of acenaphthenequinone in the presence of zinc chloride (ZnCl2) as a catalyst . The reaction proceeds through the formation of an intermediate, which is then converted to the desired product under specific conditions.

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and cost-effectiveness. Industrial processes may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

(2-pyridin-2-yl-ethyl)-1H-indole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different hydrogenated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, hydrogenated derivatives, and various substituted indole and pyridine derivatives, depending on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

(2-pyridin-2-yl-ethyl)-1H-indole has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of (2-pyridin-2-yl-ethyl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(2-pyridin-2-yl-ethyl)-1H-indole is unique due to its combination of the indole and pyridine rings, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C15H14N2

Molekulargewicht

222.28 g/mol

IUPAC-Name

1-(2-pyridin-2-ylethyl)indole

InChI

InChI=1S/C15H14N2/c1-2-7-15-13(5-1)8-11-17(15)12-9-14-6-3-4-10-16-14/h1-8,10-11H,9,12H2

InChI-Schlüssel

PGGGPJBOOYCFEK-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C=CN2CCC3=CC=CC=N3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.